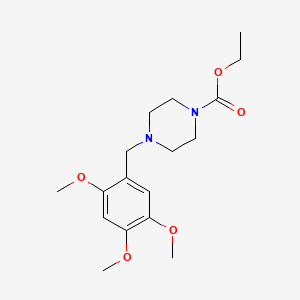![molecular formula C12H20N2S B3852088 N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, also known as BUP, is a chemical compound that belongs to the class of amphetamines. BUP is a psychoactive drug that has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent stimulant that affects the central nervous system (CNS) and produces a range of biochemical and physiological effects.
Mécanisme D'action
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It works by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increased availability of dopamine and norepinephrine leads to increased alertness, attention, and cognitive function.
Biochemical and Physiological Effects:
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also affects the levels of various hormones, including cortisol, growth hormone, and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages for use in lab experiments. It is a potent stimulant that produces consistent and predictable effects on the central nervous system. It is also relatively easy to synthesize and has a long shelf life. However, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also has limitations for use in lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also subject to abuse and can produce adverse effects in high doses.
Orientations Futures
There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One area of interest is its potential use as a cognitive enhancer and performance-enhancing drug. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, is a psychoactive drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, including its potential use as a cognitive enhancer and performance-enhancing drug, and its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and cognitive function in individuals with ADHD. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has also been used to treat narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. In addition to its therapeutic uses, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been studied for its potential as a cognitive enhancer and as a performance-enhancing drug.
Propriétés
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMNHJXXEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)


![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)
![2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3852042.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)

![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)